molecular formula C5H10ClN3S B612082 Hidrocloruro de Kevetrin CAS No. 66592-89-0

Hidrocloruro de Kevetrin

Número de catálogo: B612082
Número CAS: 66592-89-0
Peso molecular: 179.67 g/mol
Clave InChI: NCXJZJFDQMKRKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Activation of p53 : Kevetrin promotes the transcriptional activity of p53, leading to increased expression of target genes like p21 and PUMA, which are involved in inducing apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that Kevetrin can cause significant cell death in both TP53 wild-type and mutant cancer cell lines, particularly in acute myeloid leukemia (AML) models .
  • Modulation of Cellular Pathways : The compound affects several oncogenic pathways and cellular metabolism, including downregulation of glycolysis and DNA repair mechanisms .

Cancer Treatment

  • Acute Myeloid Leukemia (AML) :
    • Kevetrin has demonstrated preferential cytotoxicity against leukemia blast cells while sparing normal immune cells. This selectivity suggests a potentially lower toxicity profile compared to conventional chemotherapies .
    • A study indicated that treatment with Kevetrin led to significant growth arrest and apoptosis in AML cell lines with both wild-type and mutant TP53 .
  • Solid Tumors :
    • Clinical trials have explored the efficacy of Kevetrin in treating various solid tumors, including ovarian cancer and breast cancer. A Phase 1 trial reported no significant adverse effects across multiple dosing levels .
    • Preclinical models have shown that Kevetrin exhibits potent antitumor activity against various carcinoma xenografts such as lung (A549), breast (MDA-MB-231), colon (HT-29), and prostate cancers .
  • Pediatric Retinoblastoma :
    • There are ongoing discussions regarding the potential use of Kevetrin for treating pediatric retinoblastoma, highlighting its versatility across different age groups and tumor types .

Case Study 1: Acute Myeloid Leukemia

In a recent study published in Oncology Reports, researchers investigated the effects of Kevetrin on AML cell lines. The results demonstrated that continuous exposure to Kevetrin induced significant apoptosis and cell cycle arrest in both TP53 wild-type and mutant models. Gene expression analysis revealed alterations in metabolic pathways consistent with drug exposure .

Case Study 2: Ovarian Cancer

A Phase 1 clinical trial focused on late-stage ovarian cancer patients showed promising results with Kevetrin treatment. The trial aimed to evaluate safety and maximum tolerated doses while monitoring tumor response rates. Preliminary findings indicated a favorable safety profile with indications of antitumor activity .

Comparative Efficacy Table

Cancer TypeCell Linep53 StatusObserved Effects
Acute Myeloid LeukemiaOCI-AML3Wild-typeGrowth arrest, apoptosis
KASUMI-1MutantIncreased sensitivity to treatment
Lung CancerA549Wild-typeInduction of p21, apoptosis
Breast CancerMDA-MB-231MutantDegradation of mutant p53, apoptosis
Ovarian CancerVariousMixedFavorable safety profile, potential efficacy

Mecanismo De Acción

Target of Action

Kevetrin hydrochloride primarily targets two crucial regulators of cell cycle progression: the MDM2-p53 and Rb-E2F pathways . These pathways are often defective in human tumors . Kevetrin also targets the E2F1 transcription factor, which plays a pivotal role in integrating signals from various G1/S phase regulators .

Mode of Action

Kevetrin interacts with its targets in a concentration-dependent manner . In wild type p53 human lung carcinoma (A549), Kevetrin increases the activation of p53 . This activated p53 triggers apoptosis by inducing the expression of PUMA . Kevetrin also increases the expression of the target gene p21 , an inhibitor of cell cycle progression . Interestingly, Kevetrin induces apoptosis in a transcriptional independent way by altering the E3 ligase processivity of MDM2 .

Biochemical Pathways

Kevetrin affects both the MDM2-p53 and Rb-E2F pathways, which are major pathways of tumor suppression . There is extensive crosstalk between these two pathways, especially between the transcription factors E2F1 and p53 . Kevetrin down-regulates E2F1 expression in various p53 wild type and mutant cell lines . It also down-regulates the E2F1 target gene thymidylate synthase (TS) in various tumor cell lines .

Result of Action

Kevetrin’s action results in significant molecular and cellular effects. It strongly induces apoptosis in multiple tumor cell lines characterized by activation of caspase3 and PARP . Kevetrin also causes a significant increase in the expression of the cell cycle inhibitory genes p21 and p27 in a p53-independent manner .

Action Environment

It is known that kevetrin has shown promise in preliminary clinical studies in solid tumor patients . The new analog 900 is >100 fold more potent than Kevetrin and holds great promise to be developed further for ovarian and other mechanistically relevant cancers .

Análisis Bioquímico

Biochemical Properties

Kevetrin Hydrochloride has been found to interact with several enzymes and proteins. It has been proposed that Kevetrin Hydrochloride causes the histone deacetylase 6 (HDAC6) enzyme to be downregulated, negatively affecting the HDAC6-Hsp90 chaperone axis and causing the degradation of p53 in the mutant mice .

Cellular Effects

Kevetrin Hydrochloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In wild type p53 human lung carcinoma (A549), Kevetrin Hydrochloride showed a concentration-dependent increase in activation of p53 .

Molecular Mechanism

Kevetrin Hydrochloride exerts its effects at the molecular level through several mechanisms. It triggers apoptosis by inducing the expression of PUMA . Kevetrin Hydrochloride also increases the expression of the target gene p21, an inhibitor of cell cycle progression .

Temporal Effects in Laboratory Settings

Over time, Kevetrin Hydrochloride has shown to induce apoptosis in a dose- and time-dependent manner . It significantly induces apoptosis in OVCAR-3 and HeyA8 cells in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of Kevetrin Hydrochloride vary with different dosages in animal models. It has potent antitumor activity in several wild type and mutant p53 human tumor xenografts e.g. A549, PC-3, MDA-MB-231, HT-29, NCI-H1975, HCT-15, K-562, LNCaP .

Metabolic Pathways

It has been found to interact with the HDAC6-Hsp90 chaperone axis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Kevetrin hydrochloride involves the reaction of carbamimidothioic acid with 3-cyanopropyl ester in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Kevetrin hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified through crystallization and filtration techniques .

Análisis De Reacciones Químicas

Types of Reactions: Kevetrin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparación Con Compuestos Similares

Uniqueness: Kevetrin hydrochloride is unique due to its potent activation of p53 and its ability to induce apoptosis in both wild-type and mutant p53 cancer cells. This makes it a valuable compound in cancer research and therapy .

Actividad Biológica

Kevetrin hydrochloride, chemically known as 4-Isothioureidobutyronitrile, is a small molecule drug currently under investigation for its potential therapeutic applications in oncology, particularly in acute myeloid leukemia (AML) and other malignancies. This compound is notable for its ability to modulate the tumor suppressor protein p53, which plays a crucial role in regulating cell cycle, apoptosis, and genomic stability.

Kevetrin acts primarily as a p53 activator , influencing various cellular pathways associated with tumor suppression. The compound has demonstrated both p53-dependent and p53-independent activities. This dual mechanism allows it to exert effects on tumors with different p53 mutation statuses, making it a versatile candidate in cancer therapy.

Key Mechanisms

  • Induction of Apoptosis : Kevetrin has been shown to induce apoptosis in both TP53 wild-type and mutant AML cell lines. This is accomplished through the activation of pro-apoptotic factors and suppression of anti-apoptotic signals .
  • Cell Cycle Arrest : The compound effectively halts the cell cycle, particularly at the G1/S phase transition, leading to growth inhibition in cancer cells .
  • Gene Expression Modulation : Treatment with Kevetrin alters the expression profiles of genes involved in critical processes such as glycolysis, DNA repair, and the unfolded protein response, indicating a broad impact on cellular metabolism and stress responses .

Preclinical Studies

  • Acute Myeloid Leukemia (AML) :
    • A study evaluated the effects of Kevetrin on various AML cell lines, revealing significant growth arrest and apoptosis across both TP53 wild-type and mutant cells. The sensitivity was notably higher in TP53-mutant models .
    • Gene expression profiling post-treatment showed downregulation of pathways associated with glycolysis and DNA repair mechanisms, suggesting that Kevetrin may disrupt metabolic pathways critical for cancer cell survival .
  • Ovarian Cancer :
    • Recent investigations have indicated that Kevetrin may also have therapeutic potential in ovarian cancer, with studies highlighting its ability to induce apoptosis and alter metabolic pathways similar to those observed in AML .

Clinical Trials

  • A Phase 1 dose-escalation trial demonstrated that Kevetrin was well-tolerated across multiple dosing levels (10 mg/m² to 750 mg/m²) without significant adverse effects. The trial's primary endpoint was met, showing promising safety profiles for future studies .

Case Studies

  • A notable case involved a 76-year-old female patient with newly diagnosed AML who was treated with a combination regimen including Kevetrin. The treatment led to a marked improvement in her condition, demonstrating the potential effectiveness of this compound in clinical settings where traditional therapies may be unsuitable due to patient comorbidities .

Data Summary Table

Study/TrialCancer TypeFindingsReference
PreclinicalAcute Myeloid LeukemiaInduces apoptosis; effective against TP53 wild-type and mutant cells; alters gene expression
PreclinicalOvarian CancerInduces apoptosis; potential therapeutic candidate
Clinical TrialVarious CancersWell-tolerated; no significant adverse effects; ongoing Phase 2 trials planned

Propiedades

IUPAC Name

3-cyanopropyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXJZJFDQMKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66592-89-0
Record name 4-Isothioureidobutyronitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ISOTHIOUREIDOBUTYRONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6L2371DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Kevetrin?

A1: Kevetrin exhibits its anticancer activity through a multifaceted approach, primarily targeting the p53 and Rb-E2F pathways. In tumor cells with wild-type p53, Kevetrin stabilizes and activates p53, leading to the induction of downstream targets like p21 and PUMA, ultimately triggering apoptosis. [, ] Interestingly, Kevetrin also demonstrates activity in TP53-mutant cells. In these cells, Kevetrin can downregulate mutant p53, induce p21 expression independently of p53, and modulate the expression of microRNAs implicated in cancer progression. [, , ] Additionally, Kevetrin downregulates E2F1, a transcription factor often overexpressed in tumors, further contributing to cell cycle arrest and inhibition of tumor growth. []

Q2: What evidence suggests that Kevetrin acts on both wild-type and mutant p53 tumors?

A2: Preclinical studies have demonstrated Kevetrin's efficacy in various tumor models. In human lung carcinoma cell line A549 (wild-type p53), Kevetrin stabilized p53 and induced p53 transcriptional targets. [, ] Conversely, in the MDA-MB-231 breast cancer cell line (mutant p53), Kevetrin induced the degradation of the oncogenic mutant p53, leading to apoptosis. [] Notably, Kevetrin also showed potent antitumor activity in the K-562 cell line, a p53-null model of chronic myeloid leukemia. [] This collective evidence highlights Kevetrin's ability to target both wild-type and mutant p53 tumors.

Q3: How does Kevetrin impact cell cycle progression?

A3: Kevetrin induces cell cycle arrest primarily in the G2/M phase, as observed in the A549 lung adenocarcinoma cell line. [] This arrest is associated with a reduction in G2/M regulatory proteins like CDK1 and cdc25B, alongside increased Wee1 expression. [] Furthermore, Kevetrin downregulates E2F1, a pivotal transcription factor regulating the G1/S transition. [] By targeting both the G1/S and G2/M checkpoints, Kevetrin effectively disrupts cell cycle progression, ultimately inhibiting uncontrolled tumor cell proliferation.

Q4: What is the significance of Kevetrin's impact on the Rb-E2F pathway?

A4: The Rb-E2F pathway is frequently deregulated in human cancers. [] Kevetrin's ability to downregulate E2F1, a key transcription factor in this pathway, carries significant therapeutic implications. E2F1 overexpression is associated with tumor growth and resistance to senescence, a process of irreversible cell cycle arrest. [] By suppressing E2F1, Kevetrin not only inhibits cell cycle progression but also potentially sensitizes tumor cells to senescence, contributing to its antitumor activity.

Q5: What preclinical models have been used to evaluate Kevetrin's efficacy?

A5: Kevetrin's antitumor activity has been extensively studied in various preclinical models, including both in vitro and in vivo settings. Cell lines representing a range of cancer types, including lung, breast, colon, and ovarian cancer, have been utilized to assess Kevetrin's effects on cell viability, apoptosis induction, and cell cycle progression. [, , , , ] Furthermore, Kevetrin's efficacy has been validated in xenograft models, where it effectively inhibited tumor growth in various human cancer types, including those exhibiting multi-drug resistance. [, ]

Q6: What is the current clinical development status of Kevetrin?

A6: A Phase 1 clinical trial investigating Kevetrin in patients with advanced solid tumors (NCT01664000) has been completed. [, ] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Kevetrin. [] Based on the promising results from preclinical and Phase 1 studies, a Phase 2 clinical trial specifically focusing on ovarian cancer was scheduled to begin in 2017. [] Further information regarding the progress and outcomes of these clinical trials would provide valuable insights into Kevetrin's therapeutic potential in humans.

Q7: Has Kevetrin shown any potential in addressing drug resistance in cancer?

A7: Yes, Kevetrin has demonstrated promising activity in preclinical models of drug-resistant cancers. Notably, it exhibited significant tumor growth delay in xenograft models known for multi-drug resistance, including HCT-15 colon carcinoma (overexpressing p-glycoprotein), MDA-MB-435s breast carcinoma (overexpressing Heat Shock Protein 27), and A549 lung carcinoma (harboring K-ras mutation and overexpressing STAT3 and Nrf2). [] These findings suggest that Kevetrin might be effective in overcoming resistance mechanisms commonly observed with conventional chemotherapies, highlighting its potential for treating patients with refractory or relapsed cancers.

Q8: Are there any ongoing efforts to develop more potent Kevetrin analogs?

A8: Yes, research efforts are underway to develop more potent Kevetrin analogs. One such analog, compound 900, has shown significantly greater potency (over 100-fold) compared to Kevetrin in inhibiting ovarian cancer cell viability. [] This enhanced potency is attributed to its efficient induction of apoptosis and cell cycle arrest, particularly in the S-phase. [] The development of such potent analogs like compound 900 holds significant promise for improving the therapeutic index and potentially expanding the clinical utility of Kevetrin in various cancer types.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.